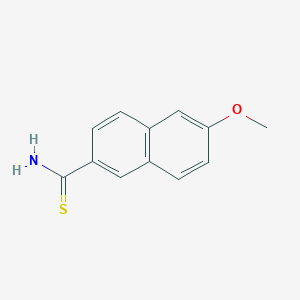

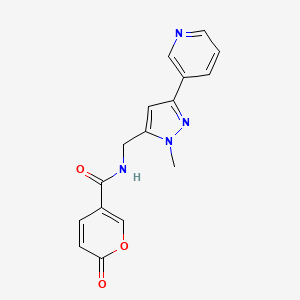

![molecular formula C13H16O4 B2997770 Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate CAS No. 633282-68-5](/img/structure/B2997770.png)

Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The structure of similar compounds is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Applications De Recherche Scientifique

Anticancer Activity

Benzofuran derivatives, including methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate, have demonstrated potent anticancer effects. Researchers have identified specific benzofuran compounds with significant cell growth inhibitory properties against various cancer cell lines, such as leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These findings highlight its potential as a lead compound for developing targeted therapies.

Antimicrobial Properties

Studies have explored the antimicrobial activity of benzofuran derivatives. While specific data on methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate are limited, related benzofuran compounds have exhibited inhibitory effects against microorganisms . Further investigations could reveal its potential as an antimicrobial agent.

Natural Product Sources

Benzofuran compounds are widespread in nature, occurring in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources serve as inspiration for drug discovery. Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate may contribute to the pool of natural product-based drug leads .

Chemical Synthesis Strategies

Researchers have developed novel methods for constructing benzofuran rings. For instance:

- Proton quantum tunneling facilitates the construction of benzofuran rings with fewer side reactions and high yield .

Drug Prospects

Considering its biological activities, methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate holds promise as a potential drug candidate. Researchers continue to explore its therapeutic applications, including its potential role in treating hepatitis C virus infection .

Total Synthesis of Natural Products

Benzofuran derivatives play a crucial role in the total synthesis of natural products. For example, the synthesis of norneolignan compounds involves key steps that utilize benzofuran intermediates .

Natural source, bioactivity, and synthesis of benzofuran derivatives Synthesis and Antimicrobial Activity of Benzofuran Derivatives Total synthesis of natural products containing benzofuran rings

Orientations Futures

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . There is a need to collect the latest information in this promising area to pave the way for future research . Development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Propriétés

IUPAC Name |

methyl 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2)7-9-5-4-6-10(12(9)17-13)16-8-11(14)15-3/h4-6H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBQWKUDDLHZEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

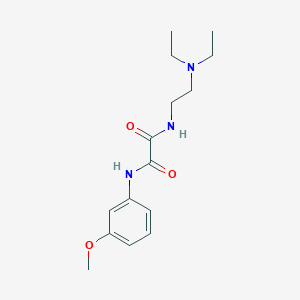

![N-(3-hydroxypropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2997690.png)

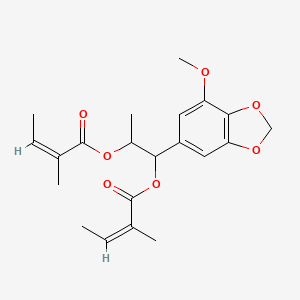

![3-{[4-(3-Carboxybenzenesulfonamido)phenyl]sulfamoyl}benzoic acid](/img/structure/B2997691.png)

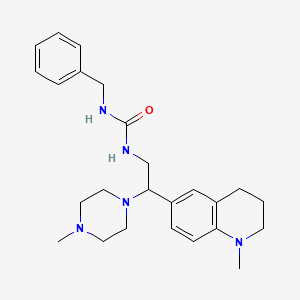

![4-butyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2997692.png)

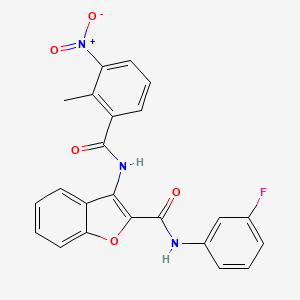

![N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2997695.png)

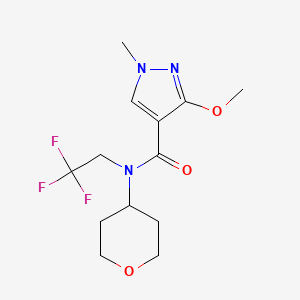

![3-Fluoro-4-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2997696.png)

![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2997699.png)